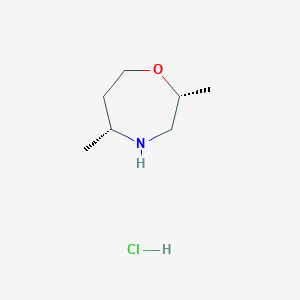

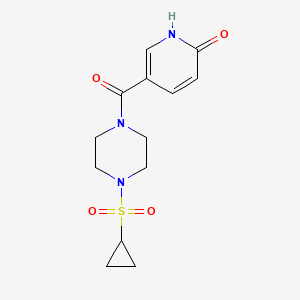

![molecular formula C18H17NO3S B2951009 1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705986-06-6](/img/structure/B2951009.png)

1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While the specific synthesis process for “1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is not available, similar compounds are often synthesized through various chemical reactions. For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, a similar compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, thiophene was acylated by several 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, a similar compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Mechanism of Action

Target of Action

The primary targets of the compound 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one are currently unknown . The compound is a novel heterocyclic amide derivative , and amides are known to have a broad range of applications in medicinal chemistry, including significant antifungal, antibacterial, antioxidant, and anti-inflammatory activity .

Mode of Action

It is synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and any resulting changes are yet to be fully understood.

Biochemical Pathways

Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Result of Action

The compound has been found to exhibit moderate antioxidant activity and significant antimicrobial properties .

Advantages and Limitations for Lab Experiments

1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has several advantages for use in laboratory experiments, including its high purity and stability, and its ability to be synthesized in large quantities. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other medical conditions, and the investigation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can be achieved through a multi-step process that involves the reaction of 2-acetylthiophene with 3,4-dihydro-2H-pyran to form a spiro intermediate. This intermediate undergoes a series of reactions, including oxidation and cyclization, to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for further research.

Scientific Research Applications

1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has shown potential as a therapeutic agent for a variety of medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

properties

IUPAC Name |

1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-16(11-13-5-3-10-23-13)19-9-4-8-18(12-19)15-7-2-1-6-14(15)17(21)22-18/h1-3,5-7,10H,4,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPZOCNDZWAENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)CC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine](/img/structure/B2950926.png)

![N-[(3-bromophenyl)(cyano)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2950930.png)

![(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2950932.png)

![1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2950940.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2950944.png)

![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate](/img/structure/B2950947.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2950948.png)